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Compound of Interest

Compound Name: Benzene-1,3-disulfonamide

Cat. No.: B1229733

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Benzene-1,3-disulfonamide. Due to the limited availability of direct experimental spectra for
this specific compound in public databases, this guide presents predicted data based on the
analysis of its chemical structure and comparison with closely related analogs. The information
herein is intended to serve as a valuable reference for the identification, characterization, and
quality control of Benzene-1,3-disulfonamide in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for Benzene-1,3-disulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for Benzene-1,3-disulfonamide
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~8.4 t 1H H-2
~8.2 dd 2H H-4, H-6
~7.8 t 1H H-5
~7.5 (broad s) S 4H -SO2NH:2

Solvent: DMSO-ds

Table 2: Predicted 3C NMR Spectroscopic Data for Benzene-1,3-disulfonamide

Chemical Shift (6, ppm)

Assignment

~145 C-1,C-3
~135 C-5
~130 C-2
~125 C-4,C-6

Solvent: DMSO-ds

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Benzene-1,3-disulfonamide

© 2025 BenchChem. All rights reserved.

2/8 Tech Support


https://www.benchchem.com/product/b1229733?utm_src=pdf-body
https://www.benchchem.com/product/b1229733?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1229733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Wavenumber (cm~?)

Intensity

Assignment

3400-3200 Strong, Broad N-H stretch (sulfonamide)
3100-3000 Medium Aromatic C-H stretch
1600-1450 Medium to Weak Aromatic C=C stretch
1350-1300 Strong Asymmetric SOz stretch
1180-1140 Strong Symmetric SO2 stretch
~900 Medium S-N stretch

850.750 Strong Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for Benzene-1,3-disulfonamide

miz lon

237.0 [M+H]*

235.0 [M-H]~

173.0 [M+H - SO2]*

156.0 [M+H - SO2NH]*
92.0 [M+H - 2(SO2NH_2)]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument

parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Benzene-1,3-disulfonamide in
about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds) in an NMR tube.
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Instrument Setup:

o Tune and shim the NMR spectrometer to the appropriate frequency for *H and 3C nuclei.
o Set the temperature to 25 °C.

'H NMR Acquisition:

o Acquire the spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160
ppm).

o Alonger acquisition time and a higher number of scans will be necessary compared to *H
NMR due to the lower natural abundance and sensitivity of the 13C nucleus.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the spectra to the residual solvent peak.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of Benzene-1,3-disulfonamide with approximately 100-
200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

Spectral Acquisition:
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[e]

Place the KBR pellet in the sample holder of the FTIR spectrometer.

o

Acquire a background spectrum of the empty sample compartment.

[¢]

Acquire the sample spectrum over the range of 4000-400 cm™1.

The final spectrum is obtained by ratioing the sample spectrum against the background

[¢]

spectrum.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of Benzene-1,3-disulfonamide (e.g., 1
mg/mL) in a suitable solvent such as methanol or acetonitrile.

 Instrumentation (Electrospray lonization - ESI):

o Introduce the sample solution into the ESI source via direct infusion or through a liquid
chromatography (LC) system.

o Set the ESI source parameters (e.g., spray voltage, capillary temperature) to optimize the

ionization of the analyte.
e Mass Analysis:

o Acquire the full scan mass spectrum in both positive and negative ion modes to observe
the protonated ([M+H]*) and deprotonated ([M-H]~) molecular ions.

o To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by
selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the
predicted fragmentation and NMR correlations for Benzene-1,3-disulfonamide.
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Caption: General workflow for the spectroscopic analysis of Benzene-1,3-disulfonamide.

[M+H]*
m/z = 237.0
- SO2 l- SO2NH - 2(SO2NH-2)
[M+H - SOz]* [M+H - SOzNH]* [M+H - 2(SO2NH2)]*
m/z =173.0 m/z = 156.0 m/z = 92.0
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Caption: Predicted mass spectrometry fragmentation pathway for Benzene-1,3-
disulfonamide.
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Caption: Predicted NMR correlations for Benzene-1,3-disulfonamide.

» To cite this document: BenchChem. [Spectroscopic Profile of Benzene-1,3-disulfonamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1229733#spectroscopic-data-of-benzene-1-3-
disulfonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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